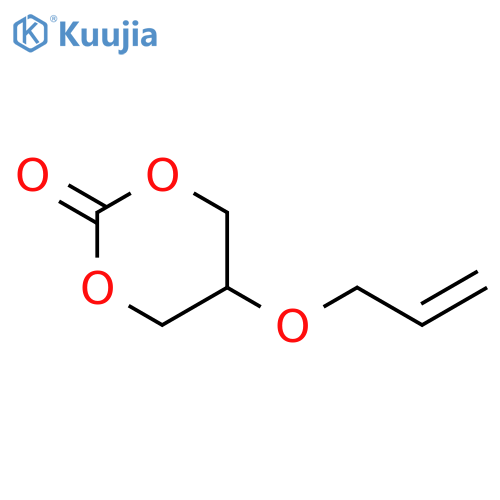Cas no 894355-62-5 (1,3-Dioxan-2-one, 5-(2-propenyloxy)-)

894355-62-5 structure
商品名:1,3-Dioxan-2-one, 5-(2-propenyloxy)-
1,3-Dioxan-2-one, 5-(2-propenyloxy)- 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxan-2-one, 5-(2-propenyloxy)-
- 5-prop-2-enoxy-1,3-dioxan-2-one
- 5-[(Prop-2-en-1-yl)oxy]-1,3-dioxan-2-one
- 5-allyloxy-1,3-dioxan-2-one
- DTXSID30828219
- 5-(Allyloxy)-1,3-dioxan-2-one
- 894355-62-5
- G68843
- 5-(PROP-2-EN-1-YLOXY)-1,3-DIOXAN-2-ONE
-
- インチ: InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2
- InChIKey: HBHJVSYYVXPYSR-UHFFFAOYSA-N
- ほほえんだ: C=CCOC1COC(=O)OC1
計算された属性
- せいみつぶんしりょう: 158.05790880g/mol
- どういたいしつりょう: 158.05790880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 44.8Ų
1,3-Dioxan-2-one, 5-(2-propenyloxy)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0044I9-1g |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 1g |
$1066.00 | 2024-04-20 | |
| 1PlusChem | 1P0044I9-250mg |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 250mg |
$396.00 | 2024-04-20 | |
| Ambeed | A1146656-250mg |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 250mg |
$625.0 | 2025-03-05 | |
| Ambeed | A1146656-1g |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 1g |
$1606.0 | 2025-03-05 | |
| 1PlusChem | 1P0044I9-100mg |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- |
894355-62-5 | 97% (stabilized with TBC) | 100mg |
$241.00 | 2024-04-20 | |
| Ambeed | A1146656-100mg |
5-(Allyloxy)-1,3-dioxan-2-one |
894355-62-5 | 97% (stabilized with TBC) | 100mg |
$354.0 | 2025-03-05 |
1,3-Dioxan-2-one, 5-(2-propenyloxy)- 関連文献
-
Sarah Tempelaar,Laetitia Mespouille,Olivier Coulembier,Philippe Dubois,Andrew P. Dove Chem. Soc. Rev. 2013 42 1312
-
Greta Becker,Frederik R. Wurm Chem. Soc. Rev. 2018 47 7739
894355-62-5 (1,3-Dioxan-2-one, 5-(2-propenyloxy)-) 関連製品
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:894355-62-5)1,3-Dioxan-2-one, 5-(2-propenyloxy)-

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):290/511/1314